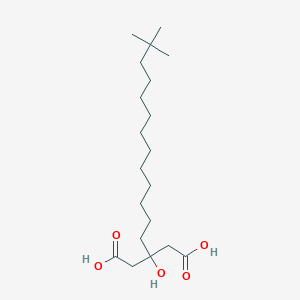
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid
描述
3-(12,12-二甲基十三烷基)-3-羟基戊二酸是一种复杂的有机化合物 ,其独特结构包括带有叔醇和两个羧酸基团的长烷基链。
属性
CAS 编号 |
88444-07-9 |
|---|---|
分子式 |
C20H38O5 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
3-(12,12-dimethyltridecyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-19(2,3)13-11-9-7-5-4-6-8-10-12-14-20(25,15-17(21)22)16-18(23)24/h25H,4-16H2,1-3H3,(H,21,22)(H,23,24) |
InChI 键 |
YQXQJCIJDDNCEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
产品来源 |
United States |
准备方法
合成路线和反应条件
3-(12,12-二甲基十三烷基)-3-羟基戊二酸的合成通常涉及多步有机反应。一种常见的方法包括用12,12-二甲基十三烷基溴烷化合适的前体 ,然后进行氧化和水解步骤以引入羟基和羧酸基团。反应条件通常需要使用强碱、氧化剂和受控温度,以确保获得所需产物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,蒸馏、结晶和色谱等纯化技术用于获得高纯度的3-(12,12-二甲基十三烷基)-3-羟基戊二酸。
化学反应分析
反应类型
3-(12,12-二甲基十三烷基)-3-羟基戊二酸可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 羧酸基团可以被还原为伯醇。
取代: 羟基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用锂铝氢化物 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 氯化亚砜 (SOCl₂) 和三溴化磷 (PBr₃) 等试剂促进取代反应。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成伯醇。
取代: 根据所用试剂,形成各种取代衍生物。
科学研究应用
3-(12,12-二甲基十三烷基)-3-羟基戊二酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块 。
生物学: 研究其在生物通路中的潜在作用以及作为生物化学探针。
医药: 探索其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
3-(12,12-二甲基十三烷基)-3-羟基戊二酸的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的羟基和羧酸基团使其能够参与氢键和静电相互作用,影响各种生化过程。长烷基链也可能在膜相互作用和脂质代谢中发挥作用。
相似化合物的比较
类似化合物
3-(13-羟基-12,12-二甲基-十三烷基)-3-羟基戊二酸: 包含类似的官能团,但羟基的位置不同。
12,12-二甲基-7,12-二氢苯并[a]吖啶: 一种具有类似烷基链但核心结构不同的化合物。
独特性
3-(12,12-二甲基十三烷基)-3-羟基戊二酸因其官能团和长烷基链的独特组合而独树一帜,赋予其独特的化学和物理性质。这种独特性使其在研究和工业中具有特殊应用价值。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


